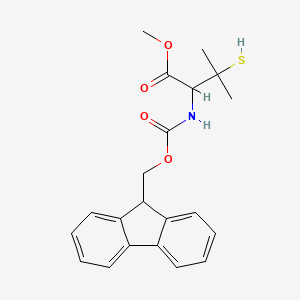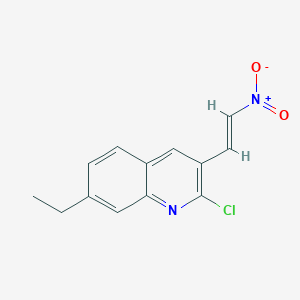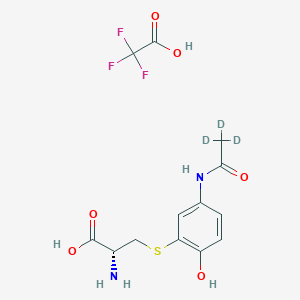
APAP-CYS-D5 (major), trifluoroacetic acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of APAP-CYS-D5 (major), trifluoroacetic acid salt involves the reaction of acetaminophen with L-cysteine in the presence of trifluoroacetic acid. The reaction conditions typically include:
Reactants: Acetaminophen, L-cysteine, and trifluoroacetic acid.
Solvent: A suitable solvent such as water or an organic solvent.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but is generally completed within a few hours.
Chemical Reactions Analysis
APAP-CYS-D5 (major), trifluoroacetic acid salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, acetaminophen.
Substitution: Substitution reactions can occur at the cysteine moiety, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
APAP-CYS-D5 (major), trifluoroacetic acid salt is widely used in scientific research, particularly in the fields of:
Chemistry: To study the metabolic pathways and reactions of acetaminophen.
Biology: To investigate the effects of acetaminophen metabolites on biological systems.
Medicine: To understand the toxicological effects of acetaminophen and its metabolites on the liver and kidneys.
Mechanism of Action
The mechanism of action of APAP-CYS-D5 (major), trifluoroacetic acid salt involves its interaction with cellular proteins and enzymes. It forms adducts with proteins, which can lead to cellular damage and toxicity. The molecular targets include enzymes involved in glutathione metabolism, and the pathways affected include oxidative stress and detoxification pathways .
Comparison with Similar Compounds
APAP-CYS-D5 (major), trifluoroacetic acid salt is unique compared to other acetaminophen metabolites due to its deuterium labeling, which makes it useful in isotope-labeled studies. Similar compounds include:
3-Cysteinylacetaminophen: The non-deuterated form of the compound.
N-acetyl-p-benzoquinone imine (NAPQI): Another toxic metabolite of acetaminophen.
Glutathione conjugates of acetaminophen: Formed during the detoxification process in the liver.
These compounds are used in various studies to understand the metabolism and toxicology of acetaminophen.
Properties
Molecular Formula |
C13H15F3N2O6S |
|---|---|
Molecular Weight |
387.35 g/mol |
IUPAC Name |
(2R)-2-amino-3-[2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]phenyl]sulfanylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H14N2O4S.C2HF3O2/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17;3-2(4,5)1(6)7/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17);(H,6,7)/t8-;/m0./s1/i1D3; |
InChI Key |
PDZGEXMJHANKLR-IUDMXIBMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


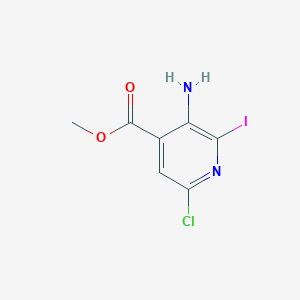

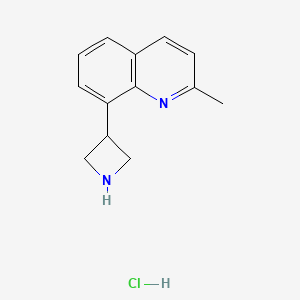

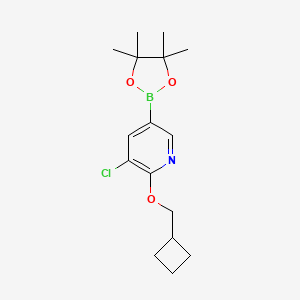

![(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15339340.png)

